molecular formula C16H16F3N3O3S B2503367 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine CAS No. 1421457-01-3

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2503367
CAS No.: 1421457-01-3
M. Wt: 387.38
InChI Key: KOIZOBXAEDRTSU-UHFFFAOYSA-N
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Description

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a complex synthetic compound designed for advanced research, particularly in the fields of agrochemistry and pharmaceutical science. Its molecular structure incorporates two key motifs: a piperazine-sulfonyl scaffold and a trifluoromethylpyridine group. The trifluoromethylpyridine (TFMP) moiety is a well-established active ingredient in numerous commercial agrochemicals and pharmaceuticals, known for conferring superior biological activity and enhanced physical-chemical properties such as improved lipid solubility and metabolic stability . Specifically, TFMP derivatives are foundational in developing novel herbicides, insecticides, and fungicides . Furthermore, compounds featuring a piperazine ring are widely investigated as central scaffolds in medicinal and agrochemical chemistry, often serving as a bridge to connect pharmacophores and expand structural diversity . Recent scientific literature highlights that novel synthetic compounds combining these structural features are being explored as potential plant activators . These agents do not directly target pathogens but function by priming the plant's own immune system, a phenomenon known as Systemic Acquired Resistance (SAR) . While the exact mechanism of action for this specific compound requires further empirical validation, researchers are investigating analogous molecules for their ability to induce defense-related enzymes and activate key biosynthetic pathways, such as the phenylpropanoid pathway, to enhance crop resistance against viral infections . This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c17-16(18,19)12-3-4-15(21-10-12)25-13-5-8-22(9-6-13)26(23,24)14-2-1-7-20-11-14/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIZOBXAEDRTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a sulfonyl chloride derivative of pyridine under basic conditions.

    Coupling Reaction: The intermediate is then coupled with a trifluoromethyl-substituted pyridine derivative. This step usually involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and molecular mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially in the treatment of diseases where modulation of these targets is beneficial.

Industry

In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its unique properties may contribute to the creation of high-performance polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it useful for studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with analogs from the evidence:

Compound Core Structure Key Substituents Molecular Weight References
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine (Target) Piperidine-oxy-pyridine Pyridin-3-ylsulfonyl, trifluoromethyl ~420–430*
2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine Piperidine-oxy-pyridine 3-Chlorophenylsulfonyl, trifluoromethyl 420.8
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine Piperidine-oxy-pyridine 4-Methoxy-3-methylphenylsulfonyl, trifluoromethyl 430.4
2-(piperidin-4-yl)-5-(trifluoromethyl)pyridine Piperidine-pyridine Unsubstituted piperidine, trifluoromethyl 230.23

Notes:

  • The sulfonyl group in the target compound and analogs (–14) increases molecular weight and polarity compared to non-sulfonyl analogs like .
  • Substituents on the sulfonyl group (e.g., chloro, methoxy-methyl) modulate electronic and steric properties, impacting binding to biological targets .
Physicochemical Properties

Key Comparisons :

  • Lipophilicity : The trifluoromethyl group enhances lipophilicity in all analogs, but sulfonyl groups (e.g., in –15) introduce polar characteristics, balancing solubility and membrane permeability.
  • Synthetic Yield : Sulfonyl-containing analogs (e.g., : 67–81% yield) are synthesized efficiently via nucleophilic substitution or condensation reactions, similar to methods described for the target compound’s core .
Drug-Likeness and Computational Predictions
  • Bioavailability : The target compound’s molecular weight (~420–430) and polar sulfonyl group align with Lipinski’s rules for oral bioavailability, similar to analogs in and .
  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, a feature shared with ’s derivatives, which are optimized for prolonged half-lives .

Biological Activity

The compound 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a pyridine ring with a trifluoromethyl group and a sulfonyl-piperidine moiety, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S, with a molecular weight of 320.37 g/mol. The presence of functional groups such as the sulfonyl group and trifluoromethyl enhances its potential for diverse biological interactions.

PropertyValue
Molecular FormulaC14H16N4O3S
Molecular Weight320.37 g/mol
Structural FeaturesPyridine, Piperidine, Trifluoromethyl

The biological activity of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonyl group acts as a hydrogen bond acceptor, while the piperidine and pyridine rings facilitate π-π interactions with aromatic residues in proteins. This can modulate enzyme or receptor activities, leading to various pharmacological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyridine rings demonstrate notable antibacterial and antifungal activities against various pathogens, including Mycobacterium tuberculosis .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structural similarity to known anticancer agents has led to hypotheses regarding its efficacy against specific cancer types .

Study on Antimicrobial Efficacy

A study conducted on related pyridine derivatives demonstrated their effectiveness against Mycobacterium tuberculosis H37Ra. The results indicated that the compound exhibited significant inhibition at low concentrations, suggesting favorable pharmacokinetic properties conducive to drug development .

Study on Anticancer Effects

In another investigation focusing on pyridine compounds, researchers evaluated the cytotoxic effects of various derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives showed enhanced cytotoxicity when used in combination with conventional chemotherapy agents like doxorubicin, indicating a potential for synergistic effects in treatment protocols .

Q & A

Q. What are the key structural features of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, and how do they influence its reactivity?

The compound features a pyridine core substituted with a trifluoromethyl group at position 5 and a piperidin-4-yloxy group at position 2. The piperidine ring is sulfonylated at the nitrogen by a pyridin-3-yl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl-piperidine moiety contributes to hydrogen-bonding interactions, critical for target binding .

Q. What methodologies are recommended for synthesizing this compound?

Synthesis typically involves sequential steps:

  • Intermediate preparation : Coupling 5-(trifluoromethyl)pyridin-2-ol with a piperidin-4-yl derivative.
  • Sulfonylation : Reacting the intermediate with pyridin-3-ylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).
  • Purification : Column chromatography or recrystallization to isolate the final product. Catalytic methods may employ palladium or copper complexes for cross-coupling steps .

Q. How is the compound characterized for purity and structural confirmation?

Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while HPLC (with UV detection at 254 nm) assesses purity (>95%). Comparative analysis with reference spectra in databases like PubChem ensures accuracy .

Advanced Research Questions

Q. What strategies optimize the yield of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency.
  • Temperature control : Maintain 60–80°C during sulfonylation to minimize side reactions. Yield improvements (from ~30% to >50%) are achievable via iterative optimization of these parameters .

Q. How can researchers resolve contradictions in biological activity data reported for derivatives of this compound?

Discrepancies often arise from variations in:

  • Purity : Validate via HPLC and elemental analysis.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
  • Structural analogs : Compare with derivatives lacking the sulfonyl group (e.g., 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol) to isolate functional group contributions .

Q. What computational tools predict the physicochemical properties and drug-likeness of this compound?

Use SwissADME or Molinspiration to calculate logP (predicted ~2.8), topological polar surface area (TPSA ~80 Ų), and bioavailability scores. Molecular docking (AutoDock Vina) models interactions with targets like kinase domains, highlighting the sulfonyl group’s role in binding affinity .

Q. What analytical challenges arise in detecting trace impurities in this compound?

  • Fluorinated byproducts : Detect via ¹⁹F NMR or LC-MS/MS.
  • Sulfonate esters : Monitor using ion-pair chromatography.
  • Degradation products : Accelerated stability studies (40°C/75% RH for 4 weeks) identify hydrolytic cleavage of the sulfonamide bond .

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